molecular formula C15H24N6O2 B10809280 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10809280
M. Wt: 320.39 g/mol
InChI Key: GANNCSUPOYKSRR-UHFFFAOYSA-N
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Description

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis process, ensuring consistency and purity. This might involve:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For large-scale production.

    Purification: Techniques like crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens or alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate.

    Adenine: A fundamental component of DNA and RNA.

Uniqueness

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione may have unique properties due to its specific substituents, which could influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

7-butyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione

InChI

InChI=1S/C15H24N6O2/c1-4-5-6-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-9-7-18(2)8-10-20/h4-10H2,1-3H3,(H,17,22,23)

InChI Key

GANNCSUPOYKSRR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C

Origin of Product

United States

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